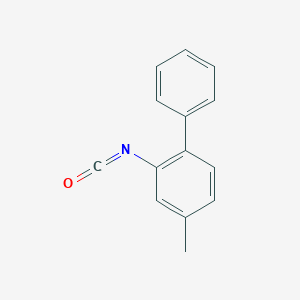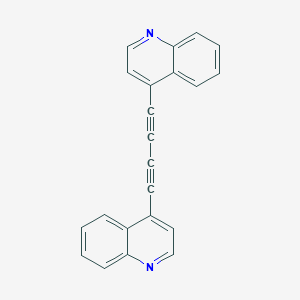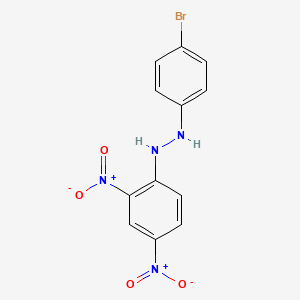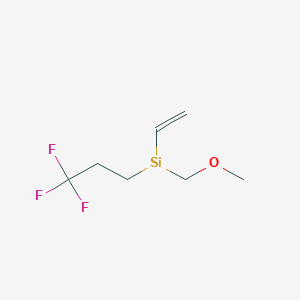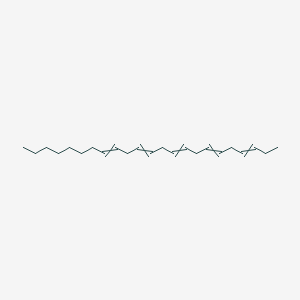
Tricosa-3,6,9,12,15-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricosa-3,6,9,12,15-pentaene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyynes, which involves the selective reduction of triple bonds to double bonds under controlled conditions. Catalysts such as Lindlar’s catalyst are often used to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Tricosa-3,6,9,12,15-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Further hydrogenation can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Tricosa-3,6,9,12,15-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyenes and the effects of conjugation on chemical properties.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of lipid membranes and their interactions.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its role in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of Tricosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its multiple double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react to form various products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-1,3,5-triene: A shorter polyene with three double bonds.
Dodeca-3,6,9-triene: A medium-chain polyene with three double bonds.
Eicosa-5,8,11,14-tetraene: A longer polyene with four double bonds.
Uniqueness
Tricosa-3,6,9,12,15-pentaene is unique due to its specific arrangement of five conjugated double bonds, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of conjugation and for applications in various fields of research .
Propriétés
Numéro CAS |
854201-94-8 |
|---|---|
Formule moléculaire |
C23H38 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
tricosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C23H38/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19,22-23H,3-4,6,8-10,12,14-15,20-21H2,1-2H3 |
Clé InChI |
WZOLXZVFYDHGLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC=CCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
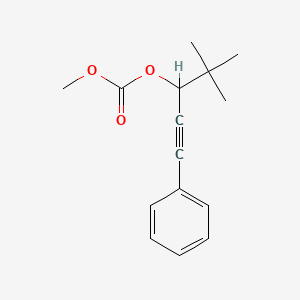
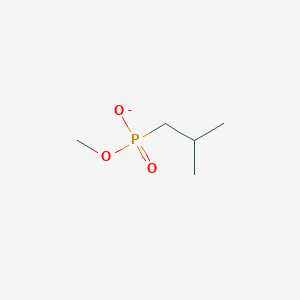
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
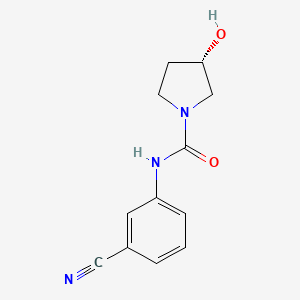
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
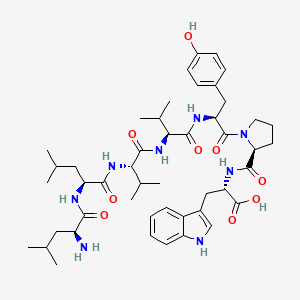
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
